RORγ Inverse Agonism: Class-Level Activity Inference from Tetrahydroquinoline Sulfonamide Patent Series
Patent disclosures for the N-sulfonylated tetrahydroquinoline class establish that compounds bearing a sulfonamide group at the tetrahydroquinoline 1-position and an aryl amide at the 6-position can function as RORγ inverse agonists, suppressing IL-17 production [1]. Representative optimized compounds in this series (e.g., compound 13 in Sun et al. 2020) demonstrated potent RORγt inverse agonism in a dual FRET assay with improved metabolic stability and in vivo efficacy in an IMQ-induced psoriasis model [2]. However, no specific IC50 or EC50 values for 946295-00-7 have been published to date; this evidence is classified as class-level inference based on scaffold similarity.
| Evidence Dimension | RORγt inverse agonism (class-level inference from scaffold SAR) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for CAS 946295-00-7 |
| Comparator Or Baseline | Optimized N-sulfonamide-tetrahydroquinoline (compound 13): potent inverse agonism in dual FRET assay; in vivo efficacy in IMQ-induced psoriasis model |
| Quantified Difference | Cannot be calculated; target compound bioactivity data unavailable |
| Conditions | RORγt dual FRET assay; mouse liver microsome stability; IMQ-induced psoriasis mouse model (literature data for comparator series, not target compound) |
Why This Matters
The RORγ scaffold association provides a testable hypothesis for target engagement, guiding procurement for autoimmune-focused research; however, confirmatory assays are required as potency cannot be assumed from scaffold similarity alone.
- [1] AU2011326071A1. N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of diseases. Google Patents. View Source
- [2] Sun N, et al. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent RORγt inverse agonists. European Journal of Medicinal Chemistry. 2020. View Source
